N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a combination of oxadiazole and benzo[d]thiazole moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both oxadiazole and benzo[d]thiazole rings in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzo[d]thiazole Moiety: This step often involves the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzo[d]thiazole ring.
Coupling of the Two Moieties: The final step involves coupling the oxadiazole and benzo[d]thiazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the oxadiazole ring to form amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The unique electronic properties of the oxadiazole and benzo[d]thiazole rings make this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It can be used as a precursor for the synthesis of more complex molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide: shares structural similarities with other oxadiazole and benzo[d]thiazole derivatives, such as:
Uniqueness
The unique combination of the oxadiazole and benzo[d]thiazole rings in this compound provides distinct electronic and steric properties, which may result in unique biological activities and chemical reactivity compared to other similar compounds.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-11-7-8-13(9-12(11)2)10-16-22-23-19(25-16)21-17(24)18-20-14-5-3-4-6-15(14)26-18/h3-9H,10H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACROGJROSKKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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